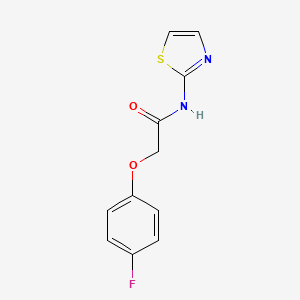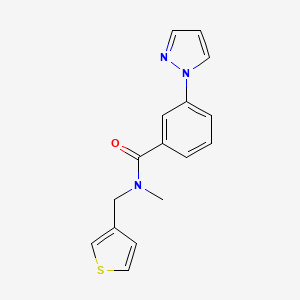![molecular formula C19H27N5O B5558773 2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)
2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored through various methodologies, including the condensation of β-keto esters with guanidines to form oxopyrimidines and other related reactions. For example, Craciun et al. (1998) described the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones through the condensation reaction of ethyl 2-alkylacetoacetates with N,N-diethylguanidine, providing insights into the synthesis process of similar compounds (Craciun et al., 1998).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, closely related to the compound , has been studied using techniques like X-ray diffraction. For instance, the study by Craciun et al. (1998) on 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone provided detailed insights into its molecular structure, which could offer valuable information for analyzing the molecular structure of 2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide (Craciun et al., 1998).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, contributing to their diverse chemical properties. The study by Acosta et al. (2013) on 4,6-disubstituted 2-amino-5-formylpyrimidines provides a glimpse into the different chemical reactions and the resultant assembly structures, which can be essential for understanding the reactivity and properties of the target compound (Acosta et al., 2013).
科学的研究の応用
Heterocyclic Synthesis
Synthesis of Thienopyridines and Fused Derivatives : The compound is used in heterocyclic synthesis, particularly in the creation of thienopyridines and other fused derivatives. For instance, it reacts with arylidinecyanothioacetamide to produce pyridinethione derivatives, which are then further processed into thieno[2,3-b]pyridine derivatives (Harb, Hussein, & Mousa, 2006).
Synthesis of Pyrazolopyrimidines : It's also integral in synthesizing novel pyrazolopyrimidines derivatives, which have potential applications as anticancer and anti-5-lipoxygenase agents. These compounds are formed through the condensation of carboxamide with aromatic aldehydes (Rahmouni et al., 2016).
Structural and Electronic Properties Studies
- Analysis of Pyrimidine Ring Conformations : Research on derivatives of this compound provides insights into different ring conformations and electronic structures. Studies on these derivatives reveal varied hydrogen-bonded assemblies and polarized electronic structures (Acosta et al., 2013).
Synthesis of Antitumor Agents
- Creation of Nilotinib : It is used in the synthesis of antitumor agents like Nilotinib. The synthesis process involves several steps, including reactions with cyanamide and hydrolysis, leading to the production of the antitumor agent (Cong-zhan, 2009).
Synthesis of Novel Pyrimidinones
- Production of Pyrimidinones : This compound is crucial in synthesizing novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones. These synthesized compounds are characterized using NMR, IR, UV, and mass spectrometry, indicating their potential as valuable pharmaceuticals or agrochemicals (Craciun et al., 1998).
Annulation Reactions
- [4 + 2] Annulation : It acts as a dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions, leading to the formation of tetrahydropyridines. These reactions are significant for their complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Pyrimidine Transformations
- Degenerate Ring Transformations : This compound is involved in degenerate ring transformations of N-methylpyrimidinium salts into 2-substituted pyrimidines, a unique example of nucleophilic substitution via an SN(ANRORC) mechanism (Oostveen, Plas, & Jongejan, 2010).
特性
IUPAC Name |
2-ethyl-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-5-14(6-2)18(25)23-16-10-8-15(9-11-16)22-17-12-13(4)21-19(24-17)20-7-3/h8-12,14H,5-7H2,1-4H3,(H,23,25)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNWTHMPLCFJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)
![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)
![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)
![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)
![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)
![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)


![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)
![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)